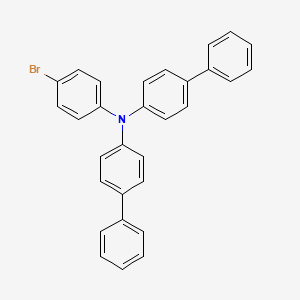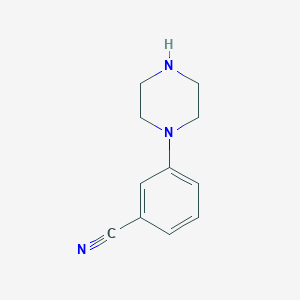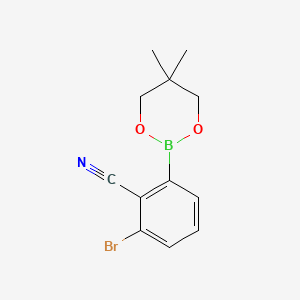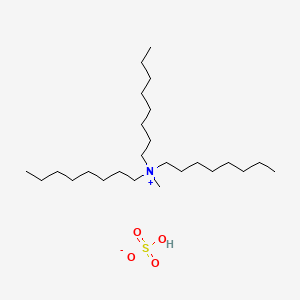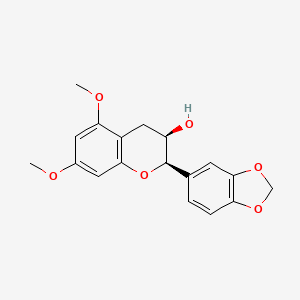
3-羟基-5,7-二甲氧基-3',4'-亚甲二氧基黄烷
描述
3-Hydroxy-5,7-dimethoxy-3’,4’-methylenedioxyflavan is a naturally occurring flavonoid compound. It is known for its complex structure, which includes methoxy and methylenedioxy groups. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
科学研究应用
3-Hydroxy-5,7-dimethoxy-3’,4’-methylenedioxyflavan has several applications in scientific research:
Chemistry: Used as a model compound to study flavonoid chemistry and reactivity.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of natural product-based pharmaceuticals and nutraceuticals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5,7-dimethoxy-3’,4’-methylenedioxyflavan typically involves the use of starting materials such as 3,4-methylenedioxybenzaldehyde and 5,7-dimethoxyflavanone. The key steps in the synthesis include:
Condensation Reaction: The initial step involves the condensation of 3,4-methylenedioxybenzaldehyde with 5,7-dimethoxyflavanone in the presence of a base such as sodium hydroxide.
Cyclization: The resulting intermediate undergoes cyclization to form the flavan structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity.
化学反应分析
Types of Reactions: 3-Hydroxy-5,7-dimethoxy-3’,4’-methylenedioxyflavan can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding dihydroflavan.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-keto-5,7-dimethoxy-3’,4’-methylenedioxyflavan.
Reduction: Formation of 3-hydroxy-5,7-dimethoxy-3’,4’-methylenedioxy-dihydroflavan.
Substitution: Formation of various substituted derivatives depending on the reagents used.
作用机制
The mechanism of action of 3-Hydroxy-5,7-dimethoxy-3’,4’-methylenedioxyflavan involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, such as cyclooxygenase and lipoxygenase.
相似化合物的比较
3-Hydroxy-5,7-dimethoxy-3’,4’-methylenedioxyflavan can be compared with other similar flavonoid compounds:
3-Hydroxyflavan: Lacks methoxy and methylenedioxy groups, resulting in different reactivity and biological activity.
5,7-Dimethoxyflavan: Lacks the hydroxyl and methylenedioxy groups, affecting its antioxidant properties.
3’,4’-Methylenedioxyflavan: Lacks the hydroxyl and methoxy groups, influencing its chemical reactivity and biological effects.
The uniqueness of 3-Hydroxy-5,7-dimethoxy-3’,4’-methylenedioxyflavan lies in its combination of functional groups, which contribute to its diverse chemical reactivity and potential biological activities.
属性
IUPAC Name |
(2R,3R)-2-(1,3-benzodioxol-5-yl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-20-11-6-15(21-2)12-8-13(19)18(24-16(12)7-11)10-3-4-14-17(5-10)23-9-22-14/h3-7,13,18-19H,8-9H2,1-2H3/t13-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKQEVQTCAAXTI-FZKQIMNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(C(O2)C3=CC4=C(C=C3)OCO4)O)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C[C@H]([C@H](O2)C3=CC4=C(C=C3)OCO4)O)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438372 | |
| Record name | (2R,3R)-2-(Benzo[d][1,3]dioxol-5-yl)-5,7-dimethoxychroman-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162602-04-2 | |
| Record name | (2R,3R)-2-(Benzo[d][1,3]dioxol-5-yl)-5,7-dimethoxychroman-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


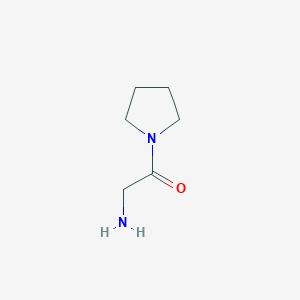

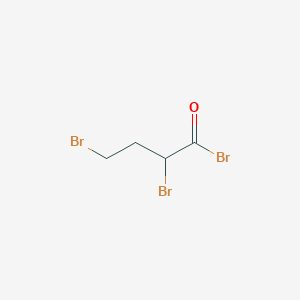
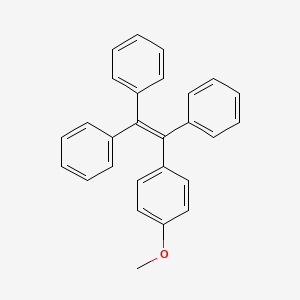
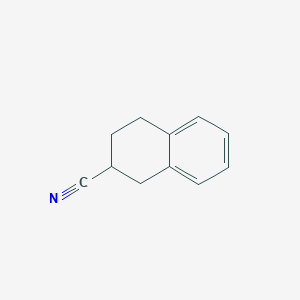
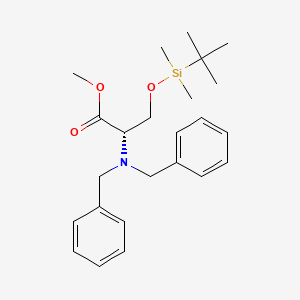
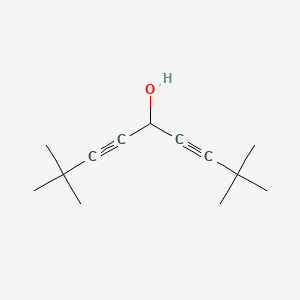
![6-Methoxybenzo[d]thiazole-2(3H)-thione](/img/structure/B1589282.png)

